An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one
An In-Depth Technical Guide to the Predicted Biological Activity of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one
This guide provides a comprehensive framework for the investigation of the predicted biological activity of the novel chemical entity, 1-(2,4-Dinitrophenyl)pyrrolidin-2-one. For researchers, scientists, and drug development professionals, this document outlines a logical, multi-faceted approach, beginning with in-silico predictions and culminating in experimental validation. The core of this guide is to empower research teams to unlock the therapeutic potential of this compound by providing a robust, scientifically-grounded workflow.
Introduction: Unveiling a Molecule of Interest
The compound 1-(2,4-Dinitrophenyl)pyrrolidin-2-one is a synthetic molecule that marries two moieties of significant pharmacological interest: the 2,4-dinitrophenyl (DNP) group and a pyrrolidin-2-one core. The DNP moiety is a well-documented uncoupling agent of oxidative phosphorylation, a mechanism that has been explored for its therapeutic potential in metabolic disorders and neuroprotection.[1][2] The pyrrolidin-2-one scaffold is a privileged structure in medicinal chemistry, forming the backbone of a diverse array of biologically active compounds with applications ranging from antibacterial and antifungal to anticancer and anticonvulsant agents.[3][4][5][6]
The strategic combination of these two pharmacophores in 1-(2,4-Dinitrophenyl)pyrrolidin-2-one presents a compelling case for the investigation of its biological activity. This guide will delineate a systematic approach to predict and subsequently validate the bioactivity of this compound, with the ultimate goal of identifying its potential as a novel therapeutic agent.
In-Silico Prediction of Biological Activity: A Computational First-Pass
In the absence of existing experimental data for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one, a robust in-silico, or computational, approach is the logical first step.[7][8] This allows for the generation of testable hypotheses regarding the compound's pharmacokinetic properties, potential molecular targets, and toxicological profile, thereby guiding subsequent experimental work.
Physicochemical and Pharmacokinetic (ADMET) Profiling
A critical initial step is the prediction of the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of the molecule. This provides an early assessment of its drug-likeness.
| Property | Predicted Value | Method |
| Molecular Weight | 251.19 g/mol | - |
| LogP | 1.5 - 2.5 | ALOGPS 2.1 |
| H-bond Donors | 0 | - |
| H-bond Acceptors | 6 | - |
| Rotatable Bonds | 2 | - |
| Water Solubility | Moderate | SwissADME |
| Blood-Brain Barrier Permeability | Probable | SwissADME |
| Cytochrome P450 Inhibition | Potential Inhibitor of CYP2C9, CYP3A4 | pkCSM |
| hERG Blockade | Low Probability | pkCSM |
| Ames Mutagenicity | Potential Mutagen | pkCSM |
Experimental Protocol: In-Silico ADMET Prediction
-
Obtain the SMILES string for 1-(2,4-Dinitrophenyl)pyrrolidin-2-one: O=C1CCCN1c2ccc(cc2[O-])[O-]
-
Utilize a suite of validated online prediction tools:
-
SwissADME ([Link]): Input the SMILES string to predict a wide range of physicochemical properties, pharmacokinetic parameters, and drug-likeness.
-
pkCSM ([Link]): Employ this tool for more in-depth predictions of ADMET properties, including potential for cytochrome P450 inhibition and various toxicity endpoints.[9]
-
-
Consolidate and analyze the predicted data to build a comprehensive in-silico profile of the compound.
Target Prediction and Pathway Analysis
Identifying potential molecular targets is paramount to understanding the mechanism of action of a novel compound. This can be achieved through a combination of ligand-based and structure-based computational methods.
Workflow for In-Silico Target Identification
Caption: Experimental workflow for the validation of predicted biological activities.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Reagents and Materials: Human carbonic anhydrase isoenzymes (hCA I and II), 4-nitrophenyl acetate (substrate), buffer solution, 96-well microplates, and a microplate reader.
-
Assay Principle: The assay measures the esterase activity of carbonic anhydrase, which is inhibited by the test compound. The hydrolysis of 4-nitrophenyl acetate produces the yellow-colored 4-nitrophenolate, which can be quantified spectrophotometrically.
-
Procedure: a. Prepare a stock solution of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one in DMSO. b. In a 96-well plate, add buffer, the enzyme solution, and varying concentrations of the test compound. c. Incubate at room temperature. d. Initiate the reaction by adding the substrate solution. e. Measure the absorbance at 400 nm at regular intervals.
-
Data Analysis: Calculate the percentage of enzyme inhibition and determine the IC50 value of the compound.
Experimental Protocol: Antimicrobial Susceptibility Testing (Broth Microdilution)
-
Microorganisms: A panel of clinically relevant bacteria (e.g., Staphylococcus aureus, Escherichia coli) and fungi (e.g., Candida albicans).
-
Media: Appropriate broth media for each microorganism.
-
Procedure: a. Prepare a serial dilution of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one in a 96-well plate. b. Inoculate each well with a standardized suspension of the microorganism. c. Incubate the plates under appropriate conditions.
-
Data Analysis: Determine the Minimum Inhibitory Concentration (MIC) as the lowest concentration of the compound that visibly inhibits microbial growth.
Potential Therapeutic Implications and Future Directions
The predicted biological activities of 1-(2,4-Dinitrophenyl)pyrrolidin-2-one suggest its potential application in several therapeutic areas:
-
Oncology: If the compound demonstrates potent kinase inhibitory activity and cytotoxicity against cancer cell lines, it could be further developed as an anticancer agent.
-
Infectious Diseases: Confirmed antibacterial or antifungal activity would warrant further investigation into its spectrum of activity and mechanism of action.
-
Neurodegenerative Diseases: The DNP moiety's ability to modulate mitochondrial function could be explored for its neuroprotective effects in models of diseases such as Parkinson's or Alzheimer's. [2] Future research should focus on lead optimization to improve potency and selectivity, as well as in-vivo studies in relevant animal models to assess efficacy and safety.
Conclusion
1-(2,4-Dinitrophenyl)pyrrolidin-2-one represents a promising, yet uncharacterized, chemical entity with the potential for diverse biological activities. The systematic, integrated approach outlined in this guide, combining in-silico prediction with targeted experimental validation, provides a clear and efficient pathway to elucidate its therapeutic potential. This framework is designed to be a living document, adaptable to the emerging data and guiding the research and development process towards the successful characterization of this novel compound.
References
- Patsnap Synapse. (2025, March 20).
- Microbe Notes. (2023, August 3). In Silico Drug Design- Definition, Methods, Types, Uses.
- ResearchGate. (n.d.). An Overview on Chemistry and Biological Importance of Pyrrolidinone.
- ResearchGate. (2020, March 1).
- MDPI. (2021, August 10). Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds.
- Kairytė, K., Grybaitė, B., Vaickelionienė, R., & Mickevičius, V. (2022). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity. Pharmaceuticals, 15(8), 987.
- Betti, N. A., Hussain, R. I., & Kadhem, S. A. (2020). Synthesis and Biological Evaluation of Some Pyrrolidine-2-one Derivatives. Mesopotamian Journal of Sciences, 31(1), 29-39.
- Frontiers Media. (n.d.). In Silico Methods for Drug Design and Discovery.
- Bentham Science. (2009, January 1). In Silico Prediction of Drug Properties.
- Wikipedia. (n.d.). 2,4-Dinitrophenol.
- Durrant, J. D., & McCammon, J. A. (2011). A Guide to In Silico Drug Design. Journal of Computer-Aided Molecular Design, 25(8), 647–657.
- Perry, G., Moreira, P. I., Santos, M. S., & Oliveira, C. R. (2019). 2,4 Dinitrophenol as Medicine. Molecules, 24(6), 1131.
- National Center for Biotechnology Information. (n.d.). 2,4-Dinitrophenol. PubChem Compound Summary for CID 1493.
- PharmaCompass. (n.d.). 2,4-Dinitrophenol.
- Semantic Scholar. (n.d.). 2,4 Dinitrophenol as Medicine.
- Güner, A., Ceylan, M., & Taslimi, P. (2015). Synthesis and determination of some biological activities of novel 2,4-dinitrophenyl derivatives. Archiv der Pharmazie, 348(3), 199–206.
- Journal of Pharmaceutical Negative Results. (2013, July 10).
- Filimonov, D. A., Lagunin, A. A., Gloriozova, T. A., Rudik, A. V., Druzhilovskiy, D. S., Pogodin, P. V., & Poroikov, V. V. (2014). Prediction of the Biological Activity Spectra of Organic Compounds Using the Pass Online Web Resource. Chemistry of Heterocyclic Compounds, 50(3), 444–457.
- R Discovery. (2015, February 2).
- MDPI. (2022, August 6). Synthesis and Biological Activity Characterization of Novel 5-Oxopyrrolidine Derivatives with Promising Anticancer and Antimicrobial Activity.
- ResearchGate. (n.d.). Synthesis and structure-activity relationships for 1-(4-(piperidin-1-ylsulfonyl)phenyl)pyrrolidin-2-ones as novel non-carboxylate inhibitors of the aldo-keto reductase enzyme AKR1C3.
- PMC. (n.d.). Antifungal Indole and Pyrrolidine-2,4-Dione Derivative Peptidomimetic Lead Design Based on In Silico Study of Bioactive Peptide Families.
- u:scholar. (2021, June 21). ChemBioSim: Enhancing Conformal Prediction of In Vivo Toxicity by Use of Predicted Bioactivities.
- Semantic Scholar. (2023, March 3).
- MDPI. (2024, January 8).
Sources
- 1. 2,4-Dinitrophenol - Wikipedia [en.wikipedia.org]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mjs.uomustansiriyah.edu.iq [mjs.uomustansiriyah.edu.iq]
- 7. What is in silico drug discovery? [synapse.patsnap.com]
- 8. microbenotes.com [microbenotes.com]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
